molecular formula C23H19IN2O2 B11711563 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide

Cat. No.: B11711563
M. Wt: 482.3 g/mol
InChI Key: CMSMSXCEQYUXRY-UHFFFAOYSA-N
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Description

N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a benzamide derivative featuring a benzoxazole core substituted with methyl groups at positions 5 and 6. The compound’s structure includes a para-iodinated benzamide moiety linked to a 2-methylphenyl group, which is further attached to the benzoxazole heterocycle. The iodine substituent introduces significant electronic and steric effects, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C23H19IN2O2

Molecular Weight

482.3 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide

InChI

InChI=1S/C23H19IN2O2/c1-13-10-15(3)21-20(11-13)26-23(28-21)17-5-4-14(2)19(12-17)25-22(27)16-6-8-18(24)9-7-16/h4-12H,1-3H3,(H,25,27)

InChI Key

CMSMSXCEQYUXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide typically involves multiple steps

    Benzoxazole Core Formation: The benzoxazole core can be synthesized by condensing 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzoxazole is treated with a methyl-substituted benzene in the presence of a Lewis acid catalyst.

    Iodination of Benzamide: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodinated benzamide group.

    Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA or interact with proteins, while the iodinated benzamide group may enhance binding affinity through halogen bonding. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound shares structural similarities with N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide (), differing primarily in the para-substituent on the benzamide ring (iodo vs. propoxy). Key comparisons include:

  • Electronic Effects : The iodine atom (high atomic radius, polarizable) exerts a strong inductive effect, increasing electron-withdrawing character compared to the electron-donating propoxy group. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.

Comparison with Triazole-Thiones ()

Compounds 7–9 from are 1,2,4-triazole-3-thiones with sulfonylphenyl and halogen substituents. While structurally distinct from the target benzamide, these compounds highlight the role of heterocycles and halogens:

  • Heterocyclic Core : Benzoxazoles (target) are planar and aromatic, favoring π-stacking, whereas 1,2,4-triazoles () exhibit tautomerism (thione vs. thiol forms) and greater conformational flexibility.
  • Halogen Effects : Chloro/bromo substituents in compounds influence electronic properties via inductive effects, analogous to iodine in the target. However, iodine’s heavier mass may enhance crystallinity or radiative decay in spectroscopic analysis.

Spectroscopic Data

Infrared (IR) Spectroscopy

  • C=O Stretch : The target compound’s benzamide carbonyl stretch is inferred to occur at 1663–1682 cm⁻¹ , consistent with hydrazinecarbothioamides (e.g., compounds 4–6 ) .
  • C=S Absence : Unlike ’s triazole-thiones (7–9 ), which exhibit C=S stretches at 1247–1255 cm⁻¹ , the target lacks this functional group, simplifying its IR profile .

Nuclear Magnetic Resonance (NMR)

  • Iodine’s Influence : The para-iodo substituent deshields adjacent protons, causing downfield shifts in ¹H-NMR compared to the propoxy analog ().
  • Benzoxazole Ring : Methyl groups at positions 5 and 7 produce distinct singlet peaks in ¹H-NMR, similar to analogs in .

Tautomerism and Stability

  • Benzoxazole vs. Triazole : Benzoxazoles lack tautomeric forms under standard conditions, unlike ’s triazole-thiones (7–9 ), which stabilize in the thione form due to NH and C=S interactions .
  • Thermal Stability : The iodine substituent may enhance thermal stability compared to alkoxy or halogenated analogs due to increased molecular weight and stronger van der Waals forces.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent (R) Key Functional Groups IR C=O (cm⁻¹) IR C=S (cm⁻¹) Tautomerism Synthesis Route
Target (4-iodo) Iodo Benzamide, Benzoxazole ~1663–1682* Absent None Amide coupling
(4-propoxy) Propoxy Benzamide, Benzoxazole Not reported Absent None Not detailed
Compounds [4–6] H, Cl, Br Hydrazinecarbothioamide 1663–1682 1243–1258 None Hydrazide + isothiocyanate
Compounds [7–9] (Triazole thiones) H, Cl, Br 1,2,4-Triazole-3-thione Absent 1247–1255 Thione form Cyclization of [4–6]

*Inferred from analogous benzamide derivatives .

Biological Activity

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H21N3O4
  • Molecular Weight : 415.441 g/mol
  • CAS Number : 331418-33-8

The compound features a complex structure with a benzoxazole moiety, which is known for its diverse biological activities. The presence of iodine in its structure may enhance its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer cell proliferation and survival. Studies indicate that compounds with similar structures often exert their effects through:

  • Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives may inhibit kinases involved in signaling pathways critical for tumor growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro Studies : In various cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated significant cytotoxic effects. The IC50 values were found to be comparable to those of established chemotherapeutics, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)Reference
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the cytotoxicity of several compounds related to this structure against lung cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis .
  • Evaluation in Animal Models : Preliminary biodistribution studies in mice showed promising results regarding tissue uptake and retention, indicating potential for therapeutic application .

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